Pseudomonas aeruginosa MIC₉₀ Advantage of Cefozopran (Aminothiadiazole‑Methoxyimino Side‑Chain) Over Ceftazidime and Imipenem
In a multicenter study of recent clinical isolates, the aminothiadiazole‑methoxyimino cephalosporin cefozopran (SCE‑2787) inhibited 90% of Pseudomonas aeruginosa strains at 2 µg/mL. This MIC₉₀ was twofold lower than that of imipenem and fourfold lower than that of ceftazidime—both of which carry 2‑aminothiazole‑based side‑chains. The data represent a direct head‑to‑head comparison conducted under identical in vitro conditions [1]. The differentiation is driven exclusively by the C‑7 side‑chain structure, as the 3‑position substituent is held constant in this comparison.
| Evidence Dimension | In vitro anti-pseudomonal potency (MIC₉₀) |
|---|---|
| Target Compound Data | Cefozopran (aminothiadiazole‑methoxyimino side‑chain) MIC₉₀ = 2 µg/mL |
| Comparator Or Baseline | Ceftazidime MIC₉₀ = 8 µg/mL; Imipenem MIC₉₀ = 4 µg/mL |
| Quantified Difference | 2‑fold lower than imipenem; 4‑fold lower than ceftazidime |
| Conditions | Clinical isolates of P. aeruginosa; inoculum 10⁵–10⁷ CFU; Mueller‑Hinton agar; CLSI‑based microdilution |
Why This Matters
For procurement decisions, this demonstrates that the aminothiadiazole‑methoxyimino side‑chain uniquely achieves a clinically meaningful reduction in P. aeruginosa MIC relative to the most widely used 2‑aminothiazole‑methoxyimino comparator, directly influencing candidate selection for anti‑pseudomonal cephalosporin programs.
- [1] Klein O, Chin NX, Huang HB, Neu HC. In vitro activity of SCE-2787, a new cephalosporin with potent activity against Pseudomonas aeruginosa and members of the family Enterobacteriaceae. Antimicrob Agents Chemother. 1994;38(12):2896-2901. doi:10.1128/AAC.38.12.2896 View Source
